molecular formula C7H10O2 B081384 2-Cyclopenten-1-one, 2-methoxy-3-methyl- CAS No. 14189-85-6

2-Cyclopenten-1-one, 2-methoxy-3-methyl-

Cat. No. B081384
CAS RN: 14189-85-6
M. Wt: 126.15 g/mol
InChI Key: GTEGQQAMGYNDKS-UHFFFAOYSA-N
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Patent
US04892966

Procedure details

201.3 g (0.997 mol) of crude methyl 4-methoxy-2-acetonylacetoacetate are held at reflux temperature for 3 hours with 2.12 liters (0.5 mol) of 2.5% Na2CO3 solution. The reaction mixture is extracted 3 times with 100 ml of CH2Cl2 each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator to give 99.90 g (79.5%) of 2-methoxy-3-methyl-2-cyclopenten-1-one, content 84.2%; b.p. 82°-84° C./27 mbar.
Name
methyl 4-methoxy-2-acetonylacetoacetate
Quantity
201.3 g
Type
reactant
Reaction Step One
Quantity
2.12 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4](=[O:14])[CH:5]([CH2:10][C:11]([CH3:13])=O)C(OC)=O.C([O-])([O-])=O.[Na+].[Na+]>>[CH3:1][O:2][C:3]1[C:4](=[O:14])[CH2:5][CH2:10][C:11]=1[CH3:13] |f:1.2.3|

Inputs

Step One
Name
methyl 4-methoxy-2-acetonylacetoacetate
Quantity
201.3 g
Type
reactant
Smiles
COCC(C(C(=O)OC)CC(=O)C)=O
Step Two
Name
Quantity
2.12 L
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted 3 times with 100 ml of CH2Cl2 each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
COC=1C(CCC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 99.9 g
YIELD: PERCENTYIELD 79.5%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.